molecular formula C7H11N3 B3319427 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine CAS No. 111416-17-2

2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine

Cat. No.: B3319427
CAS No.: 111416-17-2
M. Wt: 137.18
InChI Key: AIUMEPRKJIXLOS-UHFFFAOYSA-N
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Description

2H,4H,5H,6H,7H,8H-Pyrazolo[4,3-c]azepine (CAS 111416-17-2) is a high-value nitrogen-containing bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C 7 H 11 N 3 and a molecular weight of 137.18 g/mol, serves as a versatile chemical building block and privileged scaffold for the synthesis of novel bioactive molecules . The structural uniqueness of the pyrazolo[4,3-c]azepine core lies in the fusion of a five-membered pyrazole ring with a seven-membered azepine ring. This configuration creates a distinctive three-dimensional shape that is advantageous for interacting with biological targets. The scaffold's value is further enhanced by its ability to fine-tune key properties such as potency, selectivity, and metabolic stability in drug candidates . This compound is a key intermediate in cutting-edge research, notably in the development of novel, highly active pyrazolo-piperidine substituted indole-2-carboxamides that demonstrate activity against the hepatitis B virus (HBV). These compounds function by inhibiting viral replication, highlighting the direct application of this chemical scaffold in creating new antiviral therapeutics . Beyond virology, pyrazolo-fused ring systems are extensively investigated for their potential in a wide range of therapeutic areas, including as kinase inhibitors, and for their anti-inflammatory, anticancer, and antimicrobial properties . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care in a controlled laboratory environment. For specific handling and storage information, please refer to the safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-7-6(4-8-3-1)5-9-10-7/h5,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUMEPRKJIXLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Investigations of Pyrazolo 4,3 C Azepine Derivatives

Analysis of Substituent Effects on Molecular Interactions

The introduction of different substituents onto the pyrazolo[4,3-c]azepine core can significantly influence the compound's molecular interactions with its biological target. These interactions are primarily governed by the steric, electronic, and lipophilic properties of the substituents.

In related pyrazolo-fused systems, such as pyrazolo[4,3-c]quinolines, the nature of substituents has been shown to be critical for binding affinity to receptors like the benzodiazepine (B76468) receptor (BZR). researchgate.netnih.gov For instance, studies on 2-arylpyrazolo[4,3-c]quinolin-3-ones demonstrated that the electronic, lipophilic, and steric effects of substituents on the aryl ring directly impact binding. researchgate.net Similarly, for pyrazolo[4,3-c]azepines, substituents on any available position—the pyrazole (B372694) ring, the azepine ring, or an aryl moiety attached to the core—can modulate interactions.

The pyrazole portion of the scaffold offers key sites for hydrogen bonding. The pyrazole N-H can act as a hydrogen bond donor, a feature commonly exploited in kinase inhibitors where it mimics the hinge-binding motif of ATP. nih.gov Substitution at this nitrogen can abolish this interaction but may introduce other favorable steric or hydrophobic interactions.

Aromatic stacking is another crucial interaction influenced by substituents. The electronic nature of substituents on an aromatic ring attached to the pyrazoloazepine core can alter the quadrupole moment of the ring, affecting its ability to engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. nih.gov Electron-withdrawing groups generally enhance π-stacking interactions with electron-rich aromatic residues, while electron-donating groups favor interactions with electron-deficient residues.

Position of SubstitutionType of SubstituentEffect on Molecular InteractionExample from Analogous Systems
Pyrazole N1-HUnsubstitutedActs as a hydrogen bond donor. nih.govEssential for hinge-binding in many kinase inhibitors. nih.gov
Pyrazole N1-ArylSubstituted PhenylModulates π-stacking and hydrophobic interactions. nih.gov3,5-diphenylpyrazole activity against meprin α is high. nih.gov
Azepine RingAlkyl/Aryl GroupsInfluences conformation and steric fit. cdnsciencepub.comThrough-space interactions observed in pyrazoloazepinones. cdnsciencepub.com
Fused Aryl Ring (if present)HalogensCan form halogen bonds and alter electronic properties. nih.gov6,8-difluoro substitution on pyrazolo[4,3-c]quinolines confers anticonvulsant activity. nih.gov

Positional and Electronic Influence of Functional Groups on Biological Activity

The position and electronic properties (electron-donating vs. electron-withdrawing) of functional groups are critical determinants of the biological activity of pyrazolo[4,3-c]azepine derivatives.

In many heterocyclic drug candidates, the precise placement of a functional group dictates its ability to interact with key residues in the target protein. For example, in a series of pyrazolo[4,3-c]pyridine sulfonamides, the activity against carbonic anhydrase isoforms was highly dependent on the linker between the pyrazolopyridine core and a benzenesulfonamide (B165840) moiety. mdpi.com A direct connection resulted in lower activity compared to derivatives with an N-methylpropionamide linker, highlighting the importance of substituent position and orientation for optimal interaction within the enzyme's active site. mdpi.com

The electronic nature of substituents often has a profound effect. In a review of various pyrazole derivatives, compounds with electron-donating groups (e.g., -OH, -CH3, -OCH3) showed significant antifungal and antibacterial activity, while those with electron-withdrawing groups (e.g., -F, -Cl) demonstrated enhanced antibacterial potency. mdpi.com This suggests that modulating the electronic density of the heterocyclic system can tune its biological profile. For pyrazolo[4,3-c]azepines, this principle can be applied to optimize activity. For instance, in pyrazolo[4,3-c]quinoline derivatives targeting the benzodiazepine receptor, the introduction of electron-withdrawing fluorine atoms at the 6 and 8 positions resulted in compounds with notable anticonvulsant activity, whereas dichlorination at other positions did not yield the same effect. nih.gov

The influence of substituent position is also evident in anticancer applications. Studies on pyrazolo[4,3-e] researchgate.netmdpi.comresearchgate.nettriazine derivatives showed that introducing a chloromethyl substituent led to the most active compound against lung cancer cells, while a simple methyl group at the same position was least active. mdpi.com This indicates that not just the position, but the combination of position and chemical reactivity (an alkylating chloromethyl group vs. an inert methyl group) is key.

Compound SeriesFunctional Group & PositionElectronic NatureInfluence on Biological ActivityCitation
Pyrazolo[4,3-c]pyridine SulfonamidesN-methylpropionamide linkerLinkerFavorable for hCA I inhibitory activity. mdpi.com
Pyrazolo[4,3-c]pyridine SulfonamidesDirect connection to sulfonamideLinkerDecreased activity against E. coli β-CA. mdpi.com
Pyrazole-clubbed Pyridines-OH, -CH3Electron-donatingSignificant antifungal/antibacterial activity. mdpi.com
Pyrazole-clubbed Pyridines-F, 2,4-dichloroElectron-withdrawingAugmented antibacterial potency. mdpi.com
2-Arylpyrazolo[4,3-c]quinolin-3-ones6,8-difluoroElectron-withdrawingConferred anticonvulsant activity. nih.gov
Pyrazolo[4,3-e] researchgate.netmdpi.comresearchgate.nettriazolo[4,3-b] researchgate.netmdpi.comresearchgate.nettriazinesChloromethyl substituentElectron-withdrawing/ReactiveMost active against A549 lung cancer cells. mdpi.com

Conformation-Activity Relationships in Pyrazoloazepine Systems

The seven-membered azepine ring in the pyrazolo[4,3-c]azepine system is not planar and can adopt several low-energy conformations, such as boat, chair, and twist-boat forms. The specific conformation adopted by the molecule upon binding to its target can be a critical factor for its biological activity. This relationship between the three-dimensional shape and activity is a key aspect of SAR.

The conformational flexibility of the azepine ring allows derivatives to adapt to the topology of a binding site, but it can also come at an entropic cost upon binding. A large-scale study of drug-like molecules found that ligands often bind in conformations that are higher in energy than their global minimum energy conformation in solution. nih.gov Therefore, understanding the accessible conformations and the energy barriers between them is essential.

Research on related seven-membered heterocycles provides insight into the conformational behavior of pyrazoloazepines. For instance, a study on 1,4′-pyrazolo[3,4-e] researchgate.netmdpi.comthiazepin-7′(6H)ones, which also feature a seven-membered ring fused to a pyrazole, revealed the existence of stable, enantiomorphic boat-type conformers. researchgate.net N-alkylation of the thiazepine nitrogen led to conformational chirality, which was observable by NMR. researchgate.net This indicates that substitution on the azepine ring of a pyrazolo[4,3-c]azepine could similarly lock the ring into a specific conformation, which may be more or less favorable for binding.

NMR spectroscopy is a powerful tool for studying these conformational preferences. In the investigation of 4-methyl-6H-pyrazolo(3,4-b)azepin-7-ones, NMR was used to establish not only structural assignments but also to infer through-space interactions between substituents, which are dependent on the ring's conformation. cdnsciencepub.com Similarly, computational methods like Density Functional Theory (DFT) can be used to calculate the energy of different conformers and the barriers for their interconversion, providing a deeper understanding of the molecule's dynamic behavior. mdpi.commdpi.com

Rational Design Principles for Modulating Ligand-Target Specificity

Rational design principles are employed to systematically modify the pyrazolo[4,3-c]azepine scaffold to improve its affinity and selectivity for a specific biological target. These strategies leverage an understanding of SAR, structural biology, and computational chemistry.

Scaffold Hopping and Bioisosteric Replacement: One common strategy is scaffold hopping, where the core of a known active molecule is replaced with a structurally different but functionally similar scaffold. The pyrazolo[4,3-c]azepine core itself can be considered a bioisostere of other fused heterocyclic systems like purines or pyrazolopyrimidines, which are prevalent in kinase inhibitors. nih.govnih.gov For example, pyrazolo[3,4-b]pyridine was used as a scaffold for TRK inhibitors, with the pyrazole part forming key hydrogen bonds and the pyridine (B92270) part engaging in π-π stacking. nih.gov A similar approach can be applied to the pyrazolo[4,3-c]azepine core to target new biological space.

Fragment-Based Drug Discovery (FBDD): The pyrazolo[4,3-c]azepine scaffold is well-suited for FBDD. In this approach, small fragments are first identified that bind to the target, and then these fragments are elaborated or "grown" into more potent molecules. A modular synthesis that allows for the selective functionalization of different positions on the scaffold is crucial for this approach. rsc.orgrsc.org For the pyrazolo[4,3-c]azepine system, having synthetic routes that allow independent modification at the pyrazole and azepine rings would enable the exploration of multiple growth vectors to optimize interactions with a target protein. rsc.org

Structure-Based and Computer-Aided Drug Design (CADD): When the three-dimensional structure of the target protein is known, CADD can be a powerful tool. Molecular docking can predict how different pyrazolo[4,3-c]azepine derivatives might bind to the target's active site, helping to prioritize which compounds to synthesize. nih.govmdpi.com Docking studies on pyrazolo[4,3-c]pyridine sulfonamides, for example, helped to rationalize their selectivity profile by showing how the conformation and interactions of the compounds were affected by the specific amino acid residues in the active sites of different carbonic anhydrase isoforms. mdpi.com Molecular dynamics simulations can further refine these models by showing how the ligand and protein move and adapt to each other over time. nih.gov

Functionalization for Multi-Target Ligands: The strategic functionalization of the pyrazolo[4,3-c]azepine scaffold can also be used to design multi-target ligands. By incorporating pharmacophores for different targets onto a single molecular framework, it is possible to create compounds that modulate multiple pathways simultaneously, which can be advantageous for treating complex diseases like cancer. researchgate.net

By integrating these design principles, medicinal chemists can systematically optimize pyrazolo[4,3-c]azepine derivatives, transforming initial hits into highly potent and selective lead compounds for therapeutic development.

Mechanistic Elucidation of Pyrazolo 4,3 C Azepine Biological Activities in Vitro and Molecular Level Focus

Interaction with Enzyme Systems (e.g., Kinase Inhibition, Phosphodiesterase Inhibition)

Derivatives of pyrazolo-fused systems have shown significant interactions with various enzyme systems, most notably as inhibitors of kinases and phosphodiesterases (PDEs).

Kinase Inhibition: The pyrazolo-heterocycle core is recognized as a "privileged scaffold" in the development of kinase inhibitors due to its ability to act as a bioisostere of adenine (B156593) and bind to the ATP pocket of kinases. ekb.eg Various derivatives have been developed targeting different kinases:

Receptor Interacting Protein 1 (RIP1) Kinase: A series of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives have been identified as potent and brain-penetrating RIP1 kinase inhibitors. mdpi.com Optimization of this scaffold led to compounds that significantly suppressed necroptotic cell death in both mouse and human cells. mdpi.com

FLT3 Kinase: 3H-pyrazolo[4,3-f]quinoline derivatives have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), including its mutant forms, with nanomolar IC₅₀ values. nih.gov These compounds are considered potential leads for treating acute myeloid leukemia (AML). nih.gov

c-Met/VEGFR-2 Kinase: Novel nih.goveurekaselect.comnih.govtriazolo[4,3-a]pyrazine derivatives have been developed as dual inhibitors of c-Met and VEGFR-2 kinases, demonstrating significant antiproliferative activities against various cancer cell lines. frontiersin.org

Cyclin-Dependent Kinase 2 (CDK2): A series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines were synthesized and found to be selective inhibitors of CDK2 activity. nih.gov

Phosphodiesterase (PDE) Inhibition: The pyrazole (B372694) scaffold is also central to the development of PDE inhibitors.

PDE3 and PDE4: Starting from the nonselective PDE inhibitor ibudilast, which contains a pyrazolo[1,5-a]pyridine (B1195680) core, researchers have developed derivatives with selective inhibitory activity against PDE3 and PDE4. ekb.egrjsocmed.com Structure-activity relationship (SAR) studies revealed that specific substitutions on the pyridazinone and pyrazolopyridine rings could modulate the selectivity and potency for PDE3 versus PDE4 inhibition. ekb.egrjsocmed.com

PDE9: A selective and brain-penetrant PDE9 inhibitor, PF-04447943, which features a pyrazolo[3,4-d]pyrimidin-4-one core, has been shown to enhance synaptic plasticity and cognitive function in rodent models. ebi.ac.uk

Enzyme TargetPyrazolo Scaffold ExampleKey FindingsReference(s)
RIP1 Kinase 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridinePotent, brain-penetrating inhibitors; suppressed necroptotic cell death. mdpi.com
FLT3 Kinase 3H-Pyrazolo[4,3-f]quinolineNanomolar IC₅₀ values against FLT3 and its mutants. nih.gov
c-Met/VEGFR-2 nih.goveurekaselect.comnih.govTriazolo[4,3-a]pyrazineDual inhibitors with excellent antiproliferative activity. frontiersin.org
PDE3/PDE4 Pyrazolo[1,5-a]pyridineSAR established for potent and selective inhibition. ekb.eg, rjsocmed.com
PDE9 Pyrazolo[3,4-d]pyrimidin-4-oneEnhanced synaptic plasticity and cognitive function. ebi.ac.uk

Receptor Binding Profiling (e.g., Neurotransmitter Receptors, Benzodiazepine (B76468) Receptors)

The ability of pyrazolo-fused compounds to interact with neurotransmitter receptors, particularly the benzodiazepine binding site on the GABA-A receptor, is well-documented.

Benzodiazepine Receptor Binding: Several series of pyrazolo[4,3-c]quinolin-3-one derivatives have been synthesized and evaluated for their ability to displace [3H]flunitrazepam from benzodiazepine receptors in rat brain membranes. nih.govnih.gov

These studies found that 2-arylpyrazolo[4,3-c]quinolin-3-ones exhibited high affinity for the central benzodiazepine receptors, with some compounds showing affinity comparable to or higher than diazepam. nih.gov

Further research on pyrazolo[1,5-a]quinazolines confirmed their action at the benzodiazepine binding site of the GABA-A receptor. researchgate.net Molecular modeling and electrophysiological assays demonstrated that these compounds could act as antagonists at this site. researchgate.net

Similarly, isochromeno[4,3-c]pyrazol-5(1H)-one derivatives were also shown to displace [3H]flunitrazepam, indicating their interaction with the benzodiazepine binding site. nih.gov

Receptor TargetPyrazolo Scaffold ExampleKey FindingsReference(s)
GABA-A Benzodiazepine Site Pyrazolo[4,3-c]quinolin-3-oneHigh affinity, comparable to or greater than diazepam. nih.gov, nih.gov
GABA-A Benzodiazepine Site Pyrazolo[1,5-a]quinazolineAct as antagonists at the benzodiazepine binding site. researchgate.net
GABA-A Benzodiazepine Site Isochromeno[4,3-c]pyrazol-5(1H)-oneDisplaced specific [3H]flunitrazepam binding. nih.gov

Molecular Mechanism of Cellular Modulation (e.g., DNA Binding, Anti-inflammatory Pathways)

The biological effects of pyrazolo compounds often stem from their ability to modulate key cellular pathways, including those involved in inflammation and cell proliferation.

Anti-inflammatory Pathways: Derivatives of pyrazolo[4,3-c]quinolines have been identified as potential anti-inflammatory agents. nih.gov

Their mechanism involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. nih.gov

At the molecular level, this anti-inflammatory effect was found to be mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression. nih.gov

Other pyrazole and pyrazoline derivatives have also shown anti-inflammatory properties through the inhibition of lipoxygenase. nih.gov

Cellular Proliferation and Apoptosis: The anticancer activity of pyrazolo derivatives is often linked to the modulation of cell cycle and induction of apoptosis.

A study on 2H-pyrazolo[4,3-c]pyridine derivatives showed that the most potent compound induced cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and activated caspase 9, an initiator enzyme in the apoptotic cascade. nih.gov

Derivatives of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.goveurekaselect.comnih.govtriazine were shown to induce cell cycle arrest and exhibit pro-apoptotic properties, observed through changes in mitochondrial membrane potential and phosphatidylserine (B164497) externalization. researchgate.net

Some pyrazolo[3,4-d]pyrimidine derivatives have been found to act as DNA intercalators and topoisomerase II inhibitors, leading to cytotoxic effects. ekb.eg

Cellular MechanismPyrazolo Scaffold ExampleKey Molecular ActionsReference(s)
Anti-inflammation Pyrazolo[4,3-c]quinolineInhibition of iNOS and COX-2 protein expression; reduced NO production. nih.gov
Apoptosis Induction 2H-Pyrazolo[4,3-c]pyridinePARP-1 cleavage; activation of caspase 9. nih.gov
Cell Cycle Arrest Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.goveurekaselect.comnih.govtriazineArrest at G0/G1 or S phase; induction of apoptosis. researchgate.net
DNA Interference Pyrazolo[3,4-d]pyrimidineDNA intercalation and inhibition of topoisomerase II. ekb.eg

Structure-Mechanism Correlations at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the pyrazolo core influence biological activity and mechanism.

For pyrazolo[4,3-c]quinolines binding to the benzodiazepine receptor, the substituents on the two aromatic rings were found to be critical for affinity. nih.gov

In the development of pyrazolopyridine-based PDE4 inhibitors, the introduction of a hydrophobic substituent at the pyridazinone N(2) center and a methoxy (B1213986) group at the C-7' position of the pyrazolopyridine ring strongly promoted PDE4 inhibition. ekb.egrjsocmed.com

For pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors, it was generally found that compounds unsubstituted at the N-1 position of the pyrazole ring possessed higher potency. nih.gov

In a series of 2H-pyrazolo[4,3-c]pyridines with antiproliferative activity, increasing the bulkiness of the substituent at the 4-position was found to gradually reduce or abolish the activity. nih.gov

These examples demonstrate that specific substitutions around the core pyrazolo-fused ring system are key determinants of the molecular mechanism, dictating the compound's interaction with specific enzymes, receptors, and cellular pathways.

Computational and Theoretical Chemistry Studies of Pyrazolo 4,3 C Azepine

Molecular Dynamics Simulations to Investigate Ligand-Target Recognition

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing detailed information on the dynamic behavior of ligand-target complexes and the stability of their interactions.

No published studies employing molecular dynamics simulations specifically for 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine were identified. Consequently, there is no available data on the dynamic recognition process between this compound and any potential biological targets, nor on the stability of any such hypothetical complexes.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to determine the electronic structure, molecular geometry, and reactivity of molecules. These methods can provide insights into properties such as molecular orbital energies, charge distribution, and the mechanisms of chemical reactions.

The scientific literature lacks specific quantum chemical calculation studies for This compound . Therefore, detailed theoretical data on its electronic properties and reactivity profile are not available.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized analogues.

No QSAR studies that include This compound as part of the training or test set have been found in the reviewed literature. While QSAR studies have been performed on other pyrazole-fused systems, the specific structural contributions of the this compound scaffold to any biological activity have not been computationally modeled. researchgate.net

Virtual Screening Approaches for Novel Pyrazoloazepine Analogues

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

There is no evidence in the available literature of virtual screening campaigns that have either used This compound as a starting fragment or have identified it as a potential hit for a specific biological target. Patent literature does describe the design of various pyrazolo[4,3-c]azepine-6-one compounds, but the methodologies and results of any precedent virtual screening are not detailed. ipd.gov.hkcipc.co.zapublications.gc.caipaustralia.gov.au

Data Tables

Due to the lack of specific computational studies for this compound, no data tables with research findings can be generated.

Future Directions and Emerging Research Avenues for 2h,4h,5h,6h,7h,8h Pyrazolo 4,3 C Azepine

Development of Advanced Synthetic Methodologies

The efficient and versatile synthesis of the pyrazolo[4,3-c]azepine core and its derivatives is paramount for exploring its therapeutic potential. While traditional methods exist, the future lies in developing more advanced, scalable, and modular synthetic strategies.

Recent breakthroughs include the development of a highly efficient one-pot, four-component protocol mediated by I2-DMSO to construct pyrazolo-azepino-centered polycyclic systems. rsc.org This method allows for temperature-controlled selective formation of both aromatic and non-aromatic architectures. rsc.org Another innovative approach involves the Rh(III)-catalyzed C–H activation and [5 + 2] cyclization of 5-amino-1-aryl-pyrazoles with iodonium (B1229267) ylides, enabling the one-step construction of the fused azepane polycycle. acs.org

Researchers are also focusing on scalable syntheses suitable for industrial application. One such route starts from the commercially available methyl pyrazole (B372694) 3,5-dicarboxylate, involving alkylation and subsequent cyclization to form the pyrazolo-diazepine skeleton. chemrxiv.orgchemrxiv.org Furthermore, methods like iodine-mediated electrophilic cyclization of intermediate azides are being employed to create substituted pyrazolo[4,3-c]pyridines, which are closely related scaffolds. nih.govnih.gov These advanced methodologies not only streamline the synthesis process but also provide access to a wider array of derivatives for biological screening. acs.org

Table 1: Advanced Synthetic Methodologies for Pyrazoloazepine and Related Scaffolds

MethodologyKey FeaturesStarting Materials (Example)Reference
I2-DMSO-Mediated One-Pot, Four-Component ReactionHighly efficient; temperature-controlled selectivity for aromatic/non-aromatic products.Not specified rsc.org
Rh(III)-Catalyzed C–H Activation/[5 + 2] CyclizationOne-step construction of azepane-fused polycycles.5-amino-1-arylpyrazole and iodonium ylides acs.org
Scalable Synthesis from DicarboxylateShort, scalable route using commercially available starting materials.Methyl pyrazole 3,5-dicarboxylate and 3-bromo-N-Boc propyl amine chemrxiv.orgchemrxiv.org
Iodine-Mediated Electrophilic CyclizationForms the core via cyclization of intermediate azides.4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles nih.govnih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

Derivatives of the pyrazolo-azepine and related fused pyrazole systems have demonstrated a broad spectrum of biological activities, suggesting a wealth of unexplored therapeutic applications. researchgate.net The core scaffold serves as a versatile template for designing inhibitors against various biological targets.

Current research has identified several promising areas:

Oncology: Numerous pyrazolo[4,3-c]pyridine derivatives have shown significant antiproliferative activity against various cancer cell lines, including leukemia (K562, MV4-11) and breast cancer (MCF-7). nih.govnih.gov One potent compound, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, was found to induce apoptosis by activating caspase 9 and causing PARP-1 cleavage. nih.govnih.gov Related pyrazolotriazine derivatives also show broad cytotoxic activity. mdpi.com

Central Nervous System (CNS) Disorders: The scaffold is being investigated for its potential to modulate CNS targets. For instance, derivatives of the isomeric pyrazolo[3,4-d]azepine have been synthesized as potent 5-HT7 receptor antagonists, which are targets for treating depression and other neurological disorders. researchgate.net Additionally, pyrazoline derivatives, which share the core pyrazole ring, are known to be potent cannabinoid receptor type 1 (CB1) antagonists, with potential applications in treating obesity and schizophrenia. nih.gov

Infectious Diseases: The pyrazole nucleus is a key component in molecules with antimicrobial, antiviral, and antifungal properties. researchgate.netnih.gov Recent studies have explored pyranopyrazole derivatives as potential inhibitors of human coronavirus 229E (HCoV-229E), with some compounds showing significant inhibitory capacity. mdpi.com

Enzyme Inhibition: Pyrazolo[4,3-c]pyridine sulfonamides have been identified as effective inhibitors of carbonic anhydrases (CAs), including human isoforms (hCA I, hCA II) and bacterial CAs. mdpi.com This opens avenues for developing novel diuretics, anti-glaucoma agents, or even new classes of antibacterial drugs. mdpi.com

Table 2: Investigated Biological Targets and Therapeutic Potential

Therapeutic AreaBiological Target/ActivityCompound ClassReference
OncologyAntiproliferative, Apoptosis Induction (Caspase 9, PARP-1)2H-Pyrazolo[4,3-c]pyridines nih.govnih.gov
CNS Disorders5-HT7 Receptor AntagonistPyrazolo[3,4-d]azepines researchgate.net
Metabolic/CNS DisordersCannabinoid Receptor 1 (CB1) AntagonistPyrazolines nih.gov
Infectious DiseasesHuman Coronavirus (HCoV-229E) InhibitionPyranopyrazoles mdpi.com
VariousCarbonic Anhydrase (CA) InhibitionPyrazolo[4,3-c]pyridine Sulfonamides mdpi.com
VariousAntimicrobial, Anti-inflammatory, AntiviralPyrazolo[4,3-c]heterocycles researchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyrazoloazepine Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and its application to the pyrazoloazepine scaffold holds immense promise. nih.gov AI/ML methods can dramatically accelerate the design-synthesis-testing cycle by predicting the properties of novel compounds before they are synthesized. nih.govnih.gov

Future research will likely leverage AI/ML in several key ways:

Predictive Modeling: ML models can be trained on existing data from pyrazoloazepine derivatives to predict biological activity, absorption, distribution, metabolism, and excretion (ADME) properties, and potential toxicity. This allows chemists to prioritize the synthesis of candidates with the highest probability of success. nih.gov

De Novo Design: Generative AI models can design entirely new pyrazoloazepine structures tailored to bind to a specific biological target with high affinity and selectivity. These models can explore a vast chemical space much more efficiently than human chemists.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and devise optimal synthetic routes to target molecules, overcoming complex synthetic challenges and improving efficiency. youtube.com Physics-informed neural networks and other advanced architectures can model the complex interactions governing molecular binding and reactivity. youtube.com

Interdisciplinary Research with Materials Science and Chemical Biology

The unique properties of the pyrazoloazepine scaffold extend beyond medicinal chemistry, opening doors for interdisciplinary research in materials science and chemical biology.

Materials Science: Certain 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines have been found to possess interesting fluorescence properties. nih.govnih.gov Specifically, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine was identified as a potent pH indicator capable of both fluorescence intensity-based and ratiometric pH sensing. nih.govnih.gov This discovery paves the way for the development of novel chemical sensors, imaging agents, and functional materials based on the pyrazoloazepine core. Future work could explore their integration into polymers or other materials to create smart devices. nih.gov

Chemical Biology: In chemical biology, the pyrazoloazepine scaffold is an ideal starting point for fragment-based drug discovery (FBDD). rsc.org Its rigid, three-dimensional structure can be used to design fragments that probe the binding pockets of proteins. The development of synthetic methods that allow for vectorial functionalization—the selective elaboration of the scaffold along multiple growth vectors—is crucial for transforming initial fragment hits into potent lead compounds. rsc.org These compounds can also serve as chemical probes to study complex biological pathways or validate new drug targets.

Unexplored Reactivity Patterns and Chemical Transformations of the Core Scaffold

A deep understanding of the chemical reactivity of the pyrazolo[4,3-c]azepine core is essential for diversifying the available chemical space. While significant progress has been made, many reactivity patterns remain unexplored.

Future synthetic research will likely focus on:

Selective Functionalization: Developing methods for the selective functionalization of each position on the pyrazole and azepine rings is a key goal. Research on the related pyrazolo[3,4-c]pyridine scaffold has demonstrated selective metalation and cross-coupling reactions at various carbon and nitrogen atoms, a strategy that could be adapted to the pyrazoloazepine system. rsc.org

Post-Synthesis Modification: Exploring reactions on the fully formed bicyclic system is a promising avenue. For instance, the free N-terminal of the diazepine (B8756704) ring has been shown to undergo smooth Buchwald and Chan-Lam arylations, allowing for the late-stage introduction of aryl groups. chemrxiv.orgresearchgate.netchemrxiv.org Investigating a broader range of cross-coupling and C-H activation reactions on the core will be critical.

Ring Transformations: Investigating ring-opening or ring-expansion reactions of the azepine moiety could lead to novel heterocyclic systems. Furthermore, exploring different cycloaddition pathways, beyond the aza-[4 + 3] cycloaddition already reported, could yield new structural isomers with unique properties. rsc.org The ability to interconvert between aromatic and non-aromatic forms of the scaffold, as demonstrated in some syntheses, also warrants further investigation as a tool for modulating physicochemical properties. rsc.org

By systematically exploring these new frontiers, the scientific community can continue to build upon the foundation of the 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine scaffold, paving the way for the next generation of innovative medicines and materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the pyrazolo[4,3-c]azepine core?

  • Methodology : The Pd-catalyzed reduction of 4-nitropyrazole derivatives under hydrogen in MeOH (ambient temperature) is a robust method, achieving yields of 88–94% . Alternative approaches include Pictet–Spengler reactions using pyrazole-based arylamine substrates with ferrocenecarboxaldehyde in acidic media, forming iminium intermediates that cyclize into the azepine ring .
  • Key Considerations : Optimize reaction time, catalyst loading, and solvent polarity to minimize byproducts.

Q. How can structural characterization of pyrazolo[4,3-c]azepine derivatives be performed to confirm regioselectivity?

  • Methodology : Use high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) to confirm regiochemistry. For fused systems like pyrazolo[4,3-c]isoquinolines, X-ray crystallography resolves ambiguities in ring fusion .
  • Data Interpretation : Cross-validate NMR signals for substituents (e.g., methyl groups at C7) with computational modeling (DFT) to assign stereoelectronic effects .

Q. What biological activities are commonly associated with pyrazolo[4,3-c]azepine derivatives?

  • Findings : Derivatives exhibit anti-inflammatory activity via inhibition of iNOS and COX-2 in RAW 264.7 macrophages , and anticancer properties through kinase inhibition (e.g., K562 and MCF-7 cell lines) .
  • Experimental Design : Use LPS-induced inflammation models and MTT assays for cytotoxicity screening.

Advanced Research Questions

Q. How can contradictory data on synthetic yields of pyrazolo[4,3-c]azepines be resolved?

  • Analysis : Discrepancies arise from competing side reactions (e.g., over-reduction in Pd-catalyzed pathways) vs. incomplete cyclization in Pictet–Spengler reactions .
  • Resolution : Employ in situ monitoring (e.g., TLC or HPLC-MS) to track intermediate formation. Adjust hydrogen pressure in catalytic reductions to suppress over-reduction .

Q. What strategies optimize the fluorescent properties of pyrazolo[4,3-c]isoquinolines for bioimaging applications?

  • Methodology : Introduce electron-withdrawing groups (e.g., nitro or carbonyl) to enhance fluorescence intensity. Solvent polarity and pH significantly affect emission; acidic solutions amplify fluorescence due to protonation of the isoquinoline nitrogen .
  • Validation : Perform UV-Vis and fluorescence spectroscopy in varied solvents (chloroform, DMSO, acidic buffers) .

Q. How does the substitution pattern on the azepine ring influence kinase inhibition?

  • SAR Insights :

Substituent PositionEffect on ActivityExample Derivative
C7 (methyl)Enhances metabolic stability7,7-Dimethyl-1-phenyl derivative
N1 (aryl groups)Modulates selectivity for kinases1-(4-Fluorophenyl) derivatives
  • Experimental Validation : Use competitive ATP-binding assays and molecular docking to map interactions with kinase ATP pockets .

Q. What are the challenges in scaling up the synthesis of pyrazolo[4,3-c]azepines for preclinical studies?

  • Critical Issues :

  • Catalyst leaching in Pd-mediated reactions reduces reproducibility .
  • Purification difficulties due to polar byproducts in cyclocondensation reactions .
    • Solutions : Switch to heterogeneous catalysts (e.g., Pd/C) and employ column chromatography with gradient elution for purification .

Q. How can computational methods predict the bioavailability of pyrazolo[4,3-c]azepine derivatives?

  • Approach : Calculate logP (cLogP) and polar surface area (PSA) using software like Schrödinger or MOE. Derivatives with cLogP <3 and PSA <90 Ų typically exhibit better membrane permeability .
  • Validation : Compare in silico predictions with in vitro Caco-2 permeability assays .

Contradictions and Knowledge Gaps

  • Fluorescence vs. Bioactivity : Highly fluorescent derivatives (e.g., pyrazolo[4,3-c]isoquinolines) may exhibit reduced cellular uptake due to hydrophilicity, conflicting with their therapeutic potential .
  • Kinase Selectivity : While C7-methylation improves stability, it may sterically hinder binding to certain kinases, requiring structural diversification .

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2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.